molecular formula C18H32O4 B13835050 Dimethyl trans-(2-dodecenyl)succinate

Dimethyl trans-(2-dodecenyl)succinate

Cat. No.: B13835050
M. Wt: 312.4 g/mol
InChI Key: DBVBICACWKCOMI-OUKQBFOZSA-N
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Description

Dimethyl trans-(2-dodecenyl)succinate (CAS: 13877-83-3) is a diester derivative of succinic acid with a trans-2-dodecenyl substituent. Its IUPAC name is butanedioic acid, 2-(2-dodecen-1-yl)-, and its molecular formula is C₁₆H₂₈O₄ . Structurally, it combines a 12-carbon unsaturated alkyl chain (trans-2-dodecenyl) with a succinate backbone, conferring amphiphilic properties. This compound is utilized in industrial applications such as surfactants, plasticizers, and corrosion inhibitors due to its ability to modify interfacial tension and solubility .

Properties

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

dimethyl 2-[(E)-dodec-2-enyl]butanedioate

InChI

InChI=1S/C18H32O4/c1-4-5-6-7-8-9-10-11-12-13-14-16(18(20)22-3)15-17(19)21-2/h12-13,16H,4-11,14-15H2,1-3H3/b13-12+

InChI Key

DBVBICACWKCOMI-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCCC/C=C/CC(CC(=O)OC)C(=O)OC

Canonical SMILES

CCCCCCCCCC=CCC(CC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl trans-(2-dodecenyl)succinate typically involves the esterification of succinic acid with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The trans-(2-dodecenyl) group is introduced through a subsequent reaction involving the appropriate alkene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl trans-(2-dodecenyl)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Dimethyl trans-(2-dodecenyl)succinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl trans-(2-dodecenyl)succinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Related Succinate Derivatives

Dimethyl Succinate (C₆H₁₀O₄)

  • Structure : A simple succinate diester lacking alkyl side chains.
  • Applications : Primarily used as a solvent, flavoring agent, and intermediate in pharmaceutical synthesis .
  • Higher volatility compared to dimethyl trans-(2-dodecenyl)succinate due to lower molecular weight .

Dimethyl Acetylsuccinate (C₈H₁₂O₅)

  • Structure : Features an acetyl group (-COCH₃) attached to the succinate backbone.
  • Applications : Used in polymer synthesis and as a reactive intermediate in organic chemistry .
  • Key Differences :
    • The acetyl group enhances reactivity in esterification but reduces hydrophobicity compared to the dodecenyl chain .

Disodium Mono(2-ethylhexyl) Sulfosuccinate

  • Structure : A sulfonated succinate ester with a branched 2-ethylhexyl group.
  • Applications : Widely employed as a surfactant in detergents, emulsifiers, and pharmaceuticals .
  • Key Differences :
    • Sulfonate group increases water solubility, whereas the dodecenyl chain in this compound enhances lipid compatibility .

Functional Comparison with Alkyl-Substituted Succinates

2-Dodecenyl(-)succinic Anhydride

  • Structure : An anhydride derivative of dodecenylsuccinic acid.
  • Applications : Acts as a curing agent in epoxy resins and a corrosion inhibitor .
  • Key Differences :
    • The anhydride form is more reactive in polymerization but less stable in aqueous environments compared to the ester form .

Tetranorprostanedioic Acid (C₁₆H₂₈O₄)

  • Structure : A cyclopentane-containing succinate derivative.
  • Applications : Investigated for its role in prostaglandin synthesis and anti-inflammatory activity .
  • Key Differences :
    • Cyclic structure restricts conformational flexibility, reducing surfactant efficacy compared to linear dodecenylsuccinates .

Data Tables

Table 1: Structural and Functional Comparison of Succinate Derivatives

Compound Molecular Formula Substituent Key Applications Hydrophobicity (LogP)*
This compound C₁₆H₂₈O₄ trans-2-dodecenyl Surfactants, Plasticizers 6.2 (estimated)
Dimethyl Succinate C₆H₁₀O₄ None Solvents, Pharmaceuticals 0.8
Dimethyl Acetylsuccinate C₈H₁₂O₅ Acetyl Polymer Synthesis 1.5
Disodium Mono(2-ethylhexyl) Sulfosuccinate C₁₆H₂₈Na₂O₇S 2-ethylhexyl, sulfonate Detergents, Emulsifiers -1.2 (hydrophilic)

*LogP values estimated using ChemDraw or referenced from analogous compounds .

Research Findings and Industrial Relevance

  • Surfactant Performance: this compound exhibits superior emulsification in nonpolar solvents compared to shorter-chain succinates (e.g., dimethyl succinate) due to its long hydrophobic tail .
  • Stability : The trans-configuration of the dodecenyl chain enhances thermal stability, a critical factor in high-temperature processes like polymer manufacturing .

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